molecular formula C13H12N2S2 B2759987 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-15-7

5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No. B2759987
CAS RN: 338778-15-7
M. Wt: 260.37
InChI Key: KVMOSXBFOCPTTB-UHFFFAOYSA-N
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Description

5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile (MISTC) is a synthetic compound with a wide range of applications in research and development. It is a heterocyclic compound containing a carbon-nitrogen double bond and a sulfur atom. MISTC is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. The versatility of MISTC has made it an important tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds similar to "5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile" focuses on understanding their reactivity and potential applications in creating more complex molecules. For example, studies on nitrile sulphides and isothiazoles have explored the synthesis of various derivatives through reactions with different chemical agents, showcasing the versatility of these compounds in organic synthesis (Brownsort & Paton, 1987). These processes often involve cycloadditions and electrophilic quenching, indicating the potential of such compounds in synthesizing biologically active molecules with specific properties (Balasubramaniam, Mirzaei, & Natale, 1990).

Antiproliferative and Antilipolytic Activities

Some derivatives of isothiazoles have been studied for their antiproliferative and antilipolytic activities, suggesting potential applications in treating diseases like obesity and colorectal cancer. Compounds synthesized from isophthalic and terephthalic acid hydrazides showed promise in inhibiting pancreatic lipase and displaying cytotoxicity against a panel of obesity-related colorectal cells, indicating their potential as drug leads with dual antidiabesity-antineoplastic capacities (Shkoor et al., 2021).

properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S2/c1-9-3-5-11(6-4-9)8-16-13-12(7-14)10(2)17-15-13/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMOSXBFOCPTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NSC(=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322247
Record name 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile

CAS RN

338778-15-7
Record name 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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